molecular formula C7H6N2OS B14008099 6-Formylpyridine-2-carbothioamide CAS No. 78797-08-7

6-Formylpyridine-2-carbothioamide

Cat. No.: B14008099
CAS No.: 78797-08-7
M. Wt: 166.20 g/mol
InChI Key: HFKNJHXOPBOTFY-UHFFFAOYSA-N
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Description

6-Formylpyridine-2-carbothioamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a formyl group at the 6th position and a carbothioamide group at the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Formylpyridine-2-carbothioamide typically involves the reaction of 6-formylpyridine with thiourea under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Formylpyridine-2-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The carbothioamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can react with the carbothioamide group under mild conditions.

Major Products Formed

    Oxidation: 6-Pyridinecarboxylic acid.

    Reduction: 6-Hydroxymethylpyridine-2-carbothioamide.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Formylpyridine-2-carbothioamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and as a ligand in coordination chemistry.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Formylpyridine-2-carbothioamide involves its interaction with various molecular targets. The formyl group can form Schiff bases with amines, which can then participate in further chemical reactions. The carbothioamide group can act as a ligand, coordinating with metal ions and influencing their reactivity. These interactions can affect biological pathways and processes, making the compound useful in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    2-Formylpyridine: Similar structure but lacks the carbothioamide group.

    6-Bromo-2-pyridinecarboxaldehyde: Similar structure but with a bromine atom instead of the carbothioamide group.

    2,2’-Bipyridyl-6-carbothioamide: Contains two pyridine rings and a carbothioamide group.

Uniqueness

6-Formylpyridine-2-carbothioamide is unique due to the presence of both the formyl and carbothioamide groups on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications.

Properties

CAS No.

78797-08-7

Molecular Formula

C7H6N2OS

Molecular Weight

166.20 g/mol

IUPAC Name

6-formylpyridine-2-carbothioamide

InChI

InChI=1S/C7H6N2OS/c8-7(11)6-3-1-2-5(4-10)9-6/h1-4H,(H2,8,11)

InChI Key

HFKNJHXOPBOTFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C(=S)N)C=O

Origin of Product

United States

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